molecular formula C8H12ClN3O B11897433 6-Ethoxypicolinimidamide hydrochloride CAS No. 1179361-33-1

6-Ethoxypicolinimidamide hydrochloride

Cat. No.: B11897433
CAS No.: 1179361-33-1
M. Wt: 201.65 g/mol
InChI Key: WBOIAXFWILRJGS-UHFFFAOYSA-N
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Description

6-Ethoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3O. It is a derivative of picolinamide, characterized by the presence of an ethoxy group at the 6-position of the pyridine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypicolinimidamide hydrochloride typically involves the reaction of 6-ethoxypyridine-2-carboxylic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which is then reacted with the amine to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-Ethoxypicolinimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-ethoxypicolinimidamide hydrochloride
  • 6-Methoxypicolinimidamide hydrochloride
  • 6-Ethylpicolinimidamide hydrochloride

Uniqueness

6-Ethoxypicolinimidamide hydrochloride is unique due to the presence of the ethoxy group at the 6-position, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.

Properties

CAS No.

1179361-33-1

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

6-ethoxypyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c1-2-12-7-5-3-4-6(11-7)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H

InChI Key

WBOIAXFWILRJGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=N1)C(=N)N.Cl

Origin of Product

United States

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